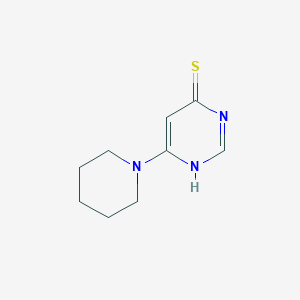

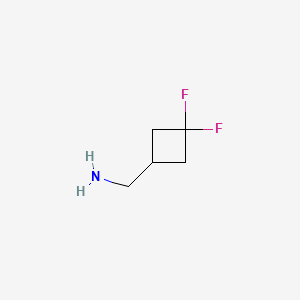

![molecular formula C9H11N3 B1419911 2,7-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 801217-14-1](/img/structure/B1419911.png)

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine

Übersicht

Beschreibung

“2,7-Dimethylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 801217-14-1 . It has a molecular weight of 161.21 . This compound is recognized as a bioactive scaffold and has been used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “2,7-Dimethylimidazo[1,2-a]pyridin-3-amine”, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific synthesis of imidazopyridine-3-amines has been reported using a sulfated ceria catalyst .Molecular Structure Analysis

The InChI Code for “2,7-Dimethylimidazo[1,2-a]pyridin-3-amine” is 1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3 . The InChI key is SVXONZREKJLJLA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

- Synthesis and Evaluation of Antituberculosis Activity: A series of derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide were synthesized and tested for their antimycobacterial activity. Compounds 5b, 5d, and 5e showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations of 12.5 μg/mL (Jadhav et al., 2016).

Antimicrobial Properties

- Synthesis and Antimicrobial Screening: A series of mannich bases N,N-dimethyl-1-(7-methyl-2-(aryl)imidazo[1,2-a]pyridin-3-yl)methanamines were synthesized and exhibited potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2012).

Mutagenicity Studies

- Mutagenicity of Heterocyclic Amines: Studies have shown that heterocyclic amines like 2,7-dimethylimidazo[1,2-a]pyridin-3-amine can be mutagenic in certain conditions. For instance, when activated by pancreas tissue, these amines were found to be mutagenic in V79 cells (Lawson & Kolar, 1994).

Analytical Chemistry Applications

- Determination of Heterocyclic Aromatic Amines: The compound has been used in studies focusing on the development of procedures for the quantification of heterocyclic aromatic amines in complex matrices, such as meat extracts. These methods are crucial for food safety and quality control (Puignou et al., 1997).

Drug Synthesis

- Copper Catalyzed Tandem Oxidative C–H Amination/Cyclizations: This compound has been used in the synthesis of drugs, exemplified by a simple and convenient strategy for synthesizing imidazo[1,2-a]pyridines via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations (Pericherla et al., 2013).

Eigenschaften

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-12-8(5-6)11-7(2)9(12)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXONZREKJLJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)

![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)

![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)

![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)

![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)

![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B1419848.png)